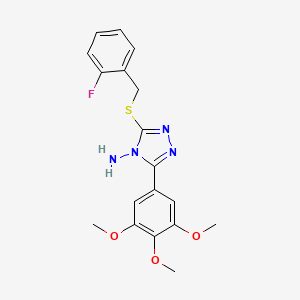

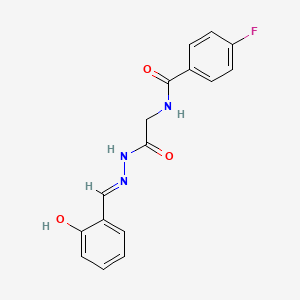

![molecular formula C26H22ClN5O5S B12025710 (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12025710.png)

(2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物 (2-{(E)-[({[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセチル)ヒドラゾノ]メチル}フェノキシ)酢酸 は、トリアゾール環、クロロフェニル基、およびメトキシフェニル基を特徴とする複雑な有機分子です。

合成方法

合成経路と反応条件

(2-{(E)-[({[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセチル)ヒドラゾノ]メチル}フェノキシ)酢酸 の合成は、通常、複数のステップを必要とします。

トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なジカルボニル化合物との環化反応により合成できます。

置換反応: クロロフェニル基とメトキシフェニル基は、求核置換反応により導入されます。

チオエーテルの形成: スルファニル基は、チオール化合物との反応により導入されます。

ヒドラゾンの形成: ヒドラゾノ基は、中間体をヒドラジンと反応させることにより形成されます。

最終カップリング: フェノキシ酢酸部分は、エステル化またはアミド化反応により結合されます。

工業生産方法

この化合物の工業生産は、高い収率と純度を確保するために、上記の合成ステップの最適化を伴う可能性があります。これには、触媒の使用、反応条件(温度、圧力)の制御、および再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions.

Thioether Formation: The sulfanyl group is incorporated through a reaction with a thiol compound.

Hydrazone Formation: The hydrazono group is formed by reacting the intermediate with hydrazine.

Final Coupling: The phenoxyacetic acid moiety is attached through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

酸化: この化合物は、特にスルファニル基で酸化反応を受けやすく、スルホキシドまたはスルホンを形成します。

還元: 還元反応は、ヒドラゾノ基を標的にし、それをアミンに変換します。

置換: 芳香族環は、求電子芳香族置換反応に参加して、さまざまな置換基を導入できます。

加水分解: エステルまたはアミド結合は、酸性または塩基性条件下で加水分解できます。

一般的な試薬と条件

酸化剤: 過酸化水素、m-クロロ過安息香酸。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、ニトロ化剤、スルホン化剤。

加水分解条件: 水性酸または塩基。

主要な生成物

スルホキシド/スルホン: スルファニル基の酸化から。

アミン: ヒドラゾノ基の還元から。

置換芳香族: 求電子芳香族置換から。

科学的研究の応用

化学

触媒: この化合物は、配位化学における配位子として使用でき、さまざまな有機反応における触媒として役立つ可能性があります。

材料科学: そのユニークな構造により、特定の電子または光学特性を持つ新規材料の設計に使用できる可能性があります。

生物学と医学

創薬: この化合物のトリアゾール環と芳香族基は、特に抗真菌剤または抗菌剤として、創薬の候補となります。

生物学的プローブ: これは、硫黄含有化合物を含む生物学的プロセスを研究するためのプローブとして使用できます。

産業

高分子化学: この化合物は、高分子の合成においてモノマーまたは架橋剤として使用できます。

農業: その生物活性基のため、殺虫剤または除草剤としての潜在的な用途があります。

作用機序

(2-{(E)-[({[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセチル)ヒドラゾノ]メチル}フェノキシ)酢酸 の作用機序は、特定の分子標的との相互作用に関係しています。トリアゾール環は、金属イオンに結合し、金属酵素を阻害する可能性があります。芳香族基は、タンパク質の疎水性ポケットと相互作用し、その機能に影響を与える可能性があります。スルファニル基は、タンパク質のシステイン残基とジスルフィド結合を形成し、その活性を変化させる可能性があります。

類似化合物の比較

類似化合物

酢酸エチル: さまざまな有機合成で使用される、ケト基を持つより単純なエステル。

アセチルアセトン: 配位化学や有機合成の構成要素として使用される別のジケトン。

独自性

(2-{(E)-[({[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセチル)ヒドラゾノ]メチル}フェノキシ)酢酸 の独自性は、トリアゾール環、芳香族基、およびスルファニル基の組み合わせにあります。これにより、より単純な化合物に見られない化学反応性と潜在的な生物活性範囲が付与されます。

類似化合物との比較

Similar Compounds

Ethyl acetoacetate: A simpler ester with a keto group, used in various organic syntheses.

Acetylacetone: Another diketone used in coordination chemistry and as a building block in organic synthesis.

Diketene: A reactive intermediate used in the synthesis of acetoacetic acid derivatives.

Uniqueness

The uniqueness of (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid lies in its combination of a triazole ring, aromatic groups, and a sulfanyl group, which confer a range of chemical reactivity and potential biological activity not found in simpler compounds.

特性

分子式 |

C26H22ClN5O5S |

|---|---|

分子量 |

552.0 g/mol |

IUPAC名 |

2-[2-[(E)-[[2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C26H22ClN5O5S/c1-36-21-12-6-17(7-13-21)25-30-31-26(32(25)20-10-8-19(27)9-11-20)38-16-23(33)29-28-14-18-4-2-3-5-22(18)37-15-24(34)35/h2-14H,15-16H2,1H3,(H,29,33)(H,34,35)/b28-14+ |

InChIキー |

OLCXFKYZEBYPTK-CCVNUDIWSA-N |

異性体SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O |

正規SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12025643.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025645.png)

![[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12025647.png)

![3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12025661.png)

![6-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025662.png)

![[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12025674.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12025698.png)

![4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025699.png)